Dipotassium;benzene-1,2-disulfonate
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Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular weight of 314.42 g/mol . This compound is widely used in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium;benzene-1,2-disulfonate can be synthesized by reacting benzene-1,2-disulfonic acid with potassium hydroxide. The reaction typically involves dissolving benzene-1,2-disulfonic acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;benzene-1,2-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfonate groups can be oxidized or reduced.
Common Reagents and Conditions
Potassium Hydroxide: Used in the synthesis of this compound.
Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize the sulfonate groups.
Reducing Agents: Such as sodium borohydride, can be used to reduce the sulfonate groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reacting with potassium hydroxide can produce potassium 1-phenolate-4-disulfonate .
Scientific Research Applications
Dipotassium;benzene-1,2-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving sulfonate groups.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipotassium;benzene-1,2-disulfonate involves its interaction with molecular targets and pathways in biological systems. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-disulfonate: A positional isomer with sulfonate groups at the 1,3-positions.
Tetramethylbenzene-1,2-disulfonate: Contains additional methyl groups on the benzene ring.
2,4,6-Trimethylbenzene-1,3-disulfonate: Another aromatic disulfonate with methyl substituents.
Uniqueness
Dipotassium;benzene-1,2-disulfonate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interactions with other molecules. The presence of two sulfonate groups in the 1,2-positions allows for specific binding and reactivity that is distinct from other similar compounds.
Properties
IUPAC Name |
dipotassium;benzene-1,2-disulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERIJJOLNKVMO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4K2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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